![molecular formula C16H11ClN4O3S2 B250642 N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250642.png)
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. The compound has also been shown to have antioxidant and neuroprotective effects.
Biochemical and Physiological Effects:
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and suppress bacterial growth. The compound has also been shown to improve cognitive function and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its versatility. The compound has been shown to have a wide range of applications in various fields of research. However, one of the limitations is its solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for the research and development of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Some of these include:
1. Further investigation of the compound's mechanism of action to better understand its potential applications in drug development.
2. Development of new formulations and delivery methods to improve the compound's solubility and bioavailability.
3. Investigation of the compound's potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
4. Exploration of the compound's potential use in combination with other drugs or therapies to enhance their efficacy.
5. Investigation of the compound's potential use in the development of new diagnostic tools for various diseases.
In conclusion, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential applications in the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Métodos De Síntesis
The synthesis of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 5-chloro-2,1,3-benzothiadiazole-4-carbonyl chloride with 2,3-dihydro-1,4-benzodioxine-6-carboxamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown potential in the development of new drugs and therapies for various diseases. It has been studied extensively for its anticancer, antiviral, and antimicrobial properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H11ClN4O3S2 |
|---|---|
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-9-2-3-10-14(21-26-20-10)13(9)18-16(25)19-15(22)8-1-4-11-12(7-8)24-6-5-23-11/h1-4,7H,5-6H2,(H2,18,19,22,25) |
Clave InChI |
IFRRDZMECXBCPH-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=C(C=CC4=NSN=C43)Cl |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=C(C=CC4=NSN=C43)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




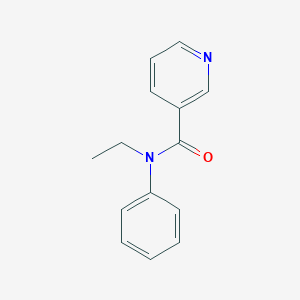
![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)
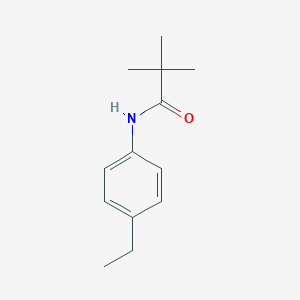
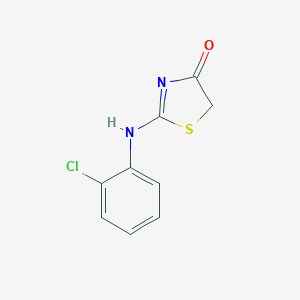
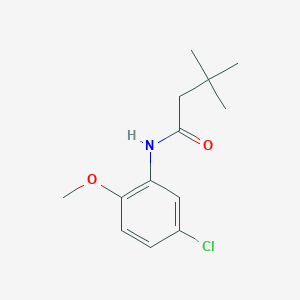
![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)
![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)
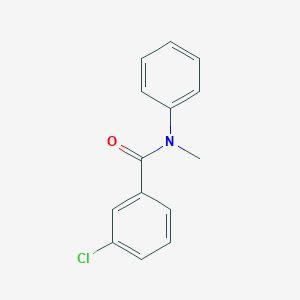


![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)